Synthesis Yield: High-Efficiency Reductive N-Methylation Route Enables 91% Isolated Yield
The reductive N-methylation of isonipecotic acid using formaldehyde and formic acid over Pd/C catalyst produces 1-methylpiperidine-4-carboxylic acid hydrochloride with an isolated yield of 91% theoretical (755 g product from a 600 g starting material scale) . This yield represents a defined benchmark for procurement planning: users can anticipate consistent material output efficiency when scaling reactions that incorporate this building block. The synthetic route has been optimized to completion as monitored by HPLC (pass criterion ≤0.1% area residual isonipecotic acid) .
| Evidence Dimension | Isolated synthetic yield (reductive N-methylation route) |
|---|---|
| Target Compound Data | 91% theoretical yield; 755 g isolated product from 600 g isonipecotic acid starting material |
| Comparator Or Baseline | Expected yield range: 80-90% theoretical; 111-125% w/w |
| Quantified Difference | Actual isolated yield (91%) falls at the upper bound of the expected yield range; represents a 1-11% yield advantage over lower-bound expectations |
| Conditions | Isonipecotic acid (600 g) + formic acid (720 mL) + formaldehyde (37%, 444 mL) with Pd/C (10%, 30 g) in water at 90-100°C for ~3 hours; HCl workup and acetonitrile crystallization |
Why This Matters
The documented 91% isolated yield at 600 g scale provides a verifiable benchmark for reaction efficiency when sourcing this compound as a building block, enabling accurate cost-per-reaction calculations for procurement planning.
